2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
Overview
Description
The compound 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a monomer that serves as a precursor for the synthesis of various polyimides and other polymers with high-performance applications. The structure of this compound is characterized by the presence of maleimide groups attached to a bisphenol A backbone, which allows for further chemical modifications and the formation of polymers with desirable properties such as high thermal stability, mechanical strength, and solubility in organic solvents .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from bisphenol A. For instance, the synthesis of polyimides derived from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAEPP) involves nucleophilic displacement reactions followed by catalytic reduction . Similarly, the synthesis of benzoxazine containing maleimide groups also starts from bisphenol A, with subsequent reactions including the formation of intermediates such as N-(4-nitrophenyl)maleimide and N-(4-aminophenyl)maleimide . The synthesis methods are often optimized to achieve high yields and purity, suitable for large-scale production .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using techniques such as FTIR, NMR, and elemental analysis. These techniques ensure the correct placement of functional groups and the overall integrity of the molecular framework, which is crucial for the subsequent polymerization reactions and the properties of the final polymeric materials .
Chemical Reactions Analysis
The maleimide and other functional groups present in these monomers are reactive sites that allow for polymerization and cross-linking reactions. These reactions lead to the formation of polyimides and other polymers with high thermal stability and mechanical properties. The choice of comonomers and reaction conditions can significantly influence the properties of the resulting polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of the polymers derived from these monomers are characterized by a range of techniques, including DSC, TGA, and mechanical testing. The polymers exhibit high glass transition temperatures, thermal stability, and mechanical strength. Some of the synthesized polymers also show excellent solubility in organic solvents, which is an important feature for processing and application purposes . The introduction of specific functional groups, such as pyridine rings, can further modify the solubility, thermal, mechanical, and optical properties of the polymers .
Scientific Research Applications
Polymer Science
- Application : The compound is used in the synthesis of bismaleimides and bispropargyl ether blends .
- Method : Two structurally different bismaleimides, namely 2,2-bis [4- (4-maleimidophenoxy-phenyl)]propane (BMIX) and 5 (6)-maleimide-1 (4′-maleimidophenyl)-1,3,3′-trimethyl indane (BMII) and bispropargyl ether of bisphenol A (BPEBPA) were prepared. The two bismaleimides were separately blended with BPEBPA in different mole ratios and the materials were thermally polymerized at 230°C .
- Results : The curing studies of the monomers and blends reveal that the blending of BMIX and BMII with BPEBPA decreases the curing temperature window .
Materials Science
- Application : The compound is used in the development of thermosetting resin systems based on bismaleimide (BMI) .
- Method : A thermosetting resin system based on bismaleimide (BMI) has been developed via copolymerization with 4,4′-diaminodiphenylsulfone in the presence of a newly synthesized graphene oxide, modified using allylated siloxane (AS-GO). The curing behavior of the AS-GO-containing resin system was evaluated using curing kinetics .
- Results : The effect of AS-GO on the thermomechanical and mechanical properties of the cured modified resin was also studied. Results of thermogravimetric analysis indicated that the cured sample systems display a high char yield at lower concentrations of AS-GO (≤0.5 wt%) with an improved thermal stability .
Nanotechnology
- Application : The compound is used in the preparation of bismaleimide nanocomposites .
- Method : Various nanoclays were blended with this bismaleimide and thermally cured .
- Results : The results of this application are not specified in the source .
Microelectronics
- Application : The compound is used in the production of high-performance polyimides, which have applications in microelectronics .
- Method : The compound is prepared by the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane. Various nanoclays are blended with this bismaleimide and thermally cured .
- Results : The introduction of clay mineral into bismaleimide shifts the onset of curing exotherm to higher temperature and is nearly 40 °C. The thermal stability of the clay loaded cured bismaleimide increases and the presence of clay particles in the cured bismaleimide matrix enhances the char formation .
Automotive Industry
- Application : The compound is used in the automotive industry due to its high thermal stability, mechanical strength, and excellent chemical resistance .
- Method : The compound is prepared by the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane. Various nanoclays are blended with this bismaleimide and thermally cured .
- Results : The introduction of clay mineral into bismaleimide shifts the onset of curing exotherm to higher temperature and is nearly 40 °C. The thermal stability of the clay loaded cured bismaleimide increases and the presence of clay particles in the cured bismaleimide matrix enhances the char formation .
Aerospace Sector
- Application : The compound is used in the aerospace sector due to its high thermal stability, mechanical strength, and excellent chemical resistance .
- Method : The compound is prepared by the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane. Various nanoclays are blended with this bismaleimide and thermally cured .
- Results : The introduction of clay mineral into bismaleimide shifts the onset of curing exotherm to higher temperature and is nearly 40 °C. The thermal stability of the clay loaded cured bismaleimide increases and the presence of clay particles in the cured bismaleimide matrix enhances the char formation .
Safety And Hazards
The compound is an organic compound and may pose certain hazards to humans or the environment . Proper protective equipment should be worn to avoid contact with skin and eyes, and operations should be carried out in a well-ventilated area . In case of an accident, appropriate measures should be taken for treatment and cleanup .
properties
IUPAC Name |
1-[4-[4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPKEBWNIUCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81193-27-3 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81193-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8074104 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | |
CAS RN |
79922-55-7 | |
Record name | Bisphenol A diphenyl ether bismaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79922-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079922557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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